3-Cyclohexyltetrahydrofuran-3-OL
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Overview
Description
3-Cyclohexyltetrahydrofuran-3-OL is a chemical compound that belongs to the class of tetrahydrofurans Tetrahydrofurans are a group of heterocyclic organic compounds characterized by a five-membered ring containing four carbon atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyltetrahydrofuran-3-OL can be achieved through several methods. One common approach involves the cyclization of 4-halo-1,3-butanediol in the presence of an organic solvent or under neat conditions . Another method includes the nucleophilic opening of epoxides, which is a widely used technique for forming tetrahydrofuran rings . The reaction conditions typically involve the use of catalysts such as p-toluenesulfonic acid (PTSA) at elevated temperatures ranging from 180°C to 220°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as cyclization, hydrolysis, and purification to obtain the desired compound in significant quantities .
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexyltetrahydrofuran-3-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the tetrahydrofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various substituted tetrahydrofuran derivatives, which can be further utilized in the synthesis of complex organic molecules .
Scientific Research Applications
3-Cyclohexyltetrahydrofuran-3-OL has several scientific research applications, including:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyclohexyltetrahydrofuran-3-OL involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Cyclohexyltetrahydrofuran-3-OL include:
3-Hydroxytetrahydrofuran: A compound with a similar tetrahydrofuran ring structure but without the cyclohexyl group.
Tetrahydrofuran-3-ol: Another related compound with a hydroxyl group attached to the tetrahydrofuran ring.
Uniqueness
The presence of the cyclohexyl group in this compound distinguishes it from other similar compounds.
Properties
Molecular Formula |
C10H18O2 |
---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
3-cyclohexyloxolan-3-ol |
InChI |
InChI=1S/C10H18O2/c11-10(6-7-12-8-10)9-4-2-1-3-5-9/h9,11H,1-8H2 |
InChI Key |
SSGVUJVAKHTWGK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2(CCOC2)O |
Origin of Product |
United States |
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